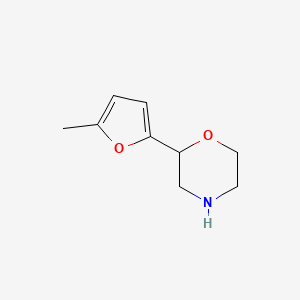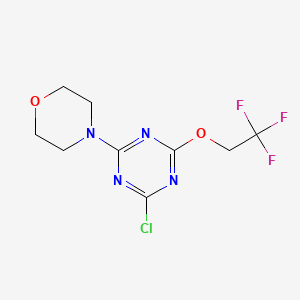
2-Chloro-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine
Overview
Description
2-Chloro-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine is a chemical compound of the triazine family. It is a colorless crystalline solid that is insoluble in water and has a melting point of 230-232 °C. 2-Chloro-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine is used in the synthesis of various compounds, such as dyes and pharmaceuticals. It is also used as an intermediate in the production of herbicides.
Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed methods for synthesizing triazine derivatives, including those similar to the compound , highlighting the versatility and reactivity of triazine-based structures. For instance, studies demonstrate the synthesis of triazine compounds via reactions involving morpholine, showcasing the planar nature of the triazine ring and the typical chair conformation of the morpholine ring. Such structural features are critical for the compounds' reactivity and potential biological activity (Jiang et al., 2007; Li et al., 2005).
Chemical Modification and Application
The triazine framework allows for significant chemical modification, enabling the creation of compounds with diverse biological activities. For instance, the attachment of various substituents to the triazine core has been explored for the development of antibacterial, antifungal, and antitubercular agents. This demonstrates the compound's potential as a versatile scaffold for designing new therapeutic agents (Patel et al., 2003).
Potential in Drug Discovery
The triazine derivatives have also been evaluated for their potential in drug discovery, including the investigation of their inhibitory effects on specific enzymes. For example, a study reported the synthesis and evaluation of 2,4,6-trisubstituted 1,3,5-triazines as reversible inhibitors of human cysteine cathepsins, identifying compounds with potent and selective inhibitory properties. Such findings underscore the potential therapeutic applications of triazine derivatives in treating diseases associated with enzyme dysregulation (Tber et al., 2018).
Cytotoxicity and Anticancer Potential
Moreover, the cytotoxic effects of triazine derivatives on various cell lines have been studied to assess their potential as anticancer agents. Research involving 2-(Morpholin-4-yl)-4,5-bis(2’’,2’’,2’’-trinitroethoxy)-1,3,5-triazine has indicated its QSAR-predicted anti-tumor activity, suggesting the importance of further studies to explore triazine compounds as potential anticancer drugs (Limareva et al., 2021).
properties
IUPAC Name |
4-[4-chloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3N4O2/c10-6-14-7(17-1-3-18-4-2-17)16-8(15-6)19-5-9(11,12)13/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCNBSOBSLYOOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)Cl)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



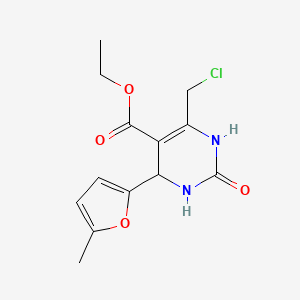
![2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile](/img/structure/B1454009.png)
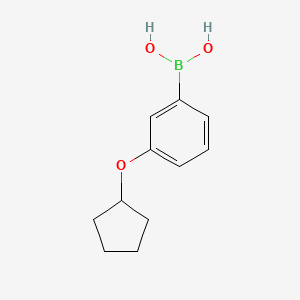
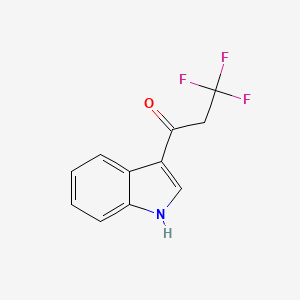
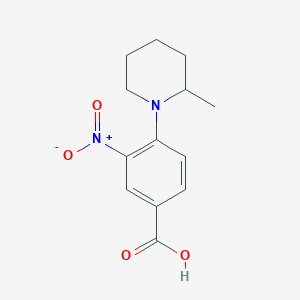
![5-[(4-Chloro-2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1454014.png)
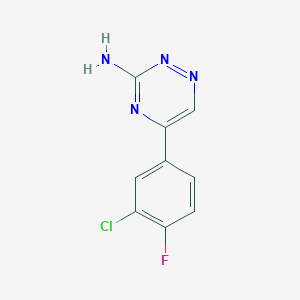
![N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1454016.png)
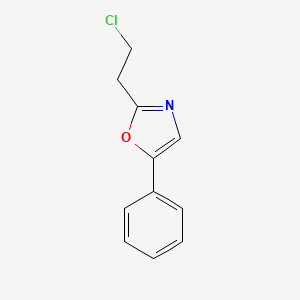
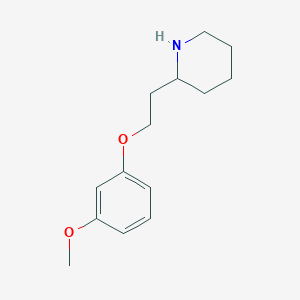
amine](/img/structure/B1454020.png)
